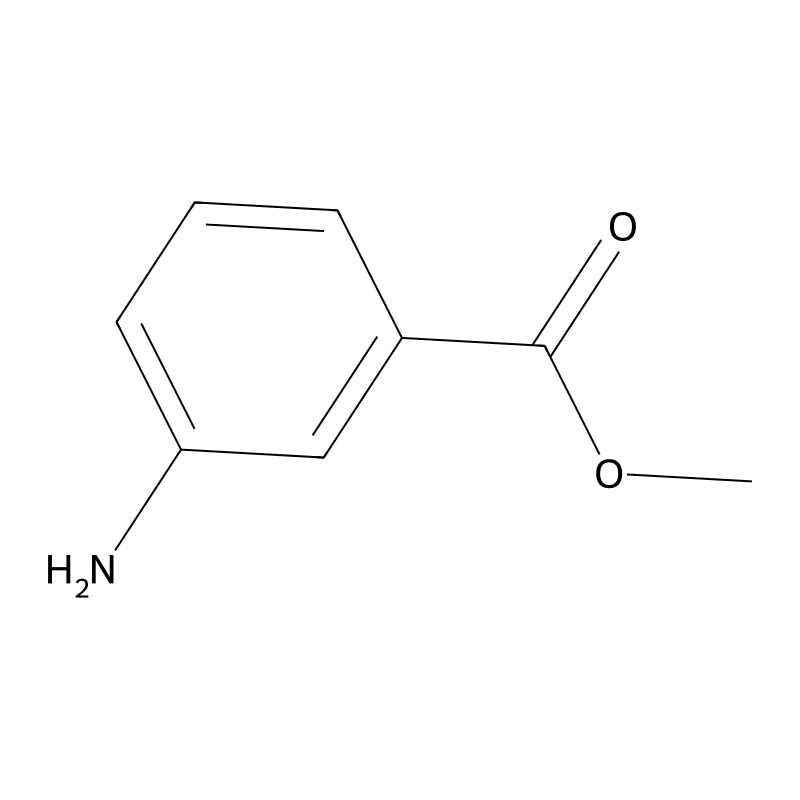

Methyl 3-aminobenzoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Organic Synthesis:

Methyl 3-aminobenzoate serves as a valuable building block in organic synthesis for the preparation of more complex molecules. Its reactive amine and ester functional groups allow it to participate in various reactions, including:

- Acylation: The amine group can be acylated to form amides, which are important functional groups in many pharmaceuticals and other organic compounds .

- Alkylation: The amine group can also be alkylated to form secondary or tertiary amines, which have diverse applications in organic chemistry .

- Esterification: The ester group can be further modified through various esterification reactions to generate new esters with desired properties .

Medicinal Chemistry:

While not currently a widely used drug itself, methyl 3-aminobenzoate has been explored for its potential antimicrobial and anti-inflammatory properties. Studies suggest it may exhibit activity against certain bacterial and fungal strains . Additionally, some research indicates potential anti-inflammatory effects, although further investigation is needed .

Methyl 3-aminobenzoate, also known as methyl m-aminobenzoate or benzoic acid, 3-amino-, methyl ester, is an organic compound with the molecular formula and a molecular weight of approximately 151.16 g/mol. It appears as a beige solid and has a melting point range of 49°C to 53°C. The compound is slightly soluble in water (0.1-1%) but is more soluble in organic solvents . Methyl 3-aminobenzoate is recognized for its role as an intermediate in organic synthesis, particularly in pharmaceuticals, agrochemicals, and dye production .

- Hydrolysis: Under acidic or basic conditions, it can hydrolyze to yield 3-aminobenzoic acid and methanol.

- Esterification: It can react with alcohols to form new esters.

- Nucleophilic Substitution: The amino group can undergo nucleophilic substitution reactions, particularly with electrophiles.

- Acylation: The amino group can be acylated to form amides .

Methyl 3-aminobenzoate exhibits various biological activities. It has been studied for its potential as an antimicrobial agent and may possess anti-inflammatory properties. Its derivatives are often evaluated for their effectiveness against different pathogens. Additionally, the compound has been noted for its ability to penetrate biological membranes, suggesting potential applications in drug formulation .

Several methods exist for synthesizing methyl 3-aminobenzoate:

- Direct Esterification: This involves the reaction of 3-aminobenzoic acid with methanol in the presence of an acid catalyst.

- Transesterification: A reaction between an existing ester (e.g., methyl benzoate) and ammonia or an amine under appropriate conditions.

- Reduction of Nitro Compounds: Starting from nitro derivatives of benzoic acids, reduction followed by esterification can yield methyl 3-aminobenzoate .

Methyl 3-aminobenzoate is utilized in various fields:

- Pharmaceuticals: As a building block in the synthesis of drugs.

- Agrochemicals: In the formulation of pesticides and herbicides.

- Dyes: As an intermediate in dye manufacturing processes.

- Research: In studies related to biological activity and chemical reactivity .

Studies involving methyl 3-aminobenzoate have focused on its interactions with biological systems, particularly its permeability across cell membranes and its potential effects on cellular functions. Research indicates that it may interact with specific receptors or enzymes, influencing metabolic pathways. Its safety profile has also been evaluated, noting potential irritations upon contact with skin or eyes .

Methyl 3-aminobenzoate shares structural similarities with several other compounds. Here is a comparison highlighting its uniqueness:

| Compound Name | Structure Type | Key Features |

|---|---|---|

| Methyl 4-aminobenzoate | Para-substituted | Exhibits different biological activity compared to meta-substituted variants. |

| Methyl 5-amino-2-methylbenzoate | Ortho-substituted | Has distinct solubility and reactivity profiles. |

| Methyl 3-amino-5-methylbenzoate | Meta-substituted | Similar structure but differing functional properties due to additional methyl group. |

| Methyl benzoate | Simple ester | Lacks amino group; primarily used as a solvent or fragrance agent without biological activity. |

Methyl 3-aminobenzoate stands out due to its amino group at the meta position, which significantly influences its chemical reactivity and biological interactions compared to ortho and para analogs .

Methyl 3-aminobenzoate (CAS 4518-10-9), a derivative of benzoic acid, emerged as a compound of interest in the early 20th century during the expansion of aromatic amine chemistry. Its synthesis was first reported in the 1930s as part of efforts to explore ester derivatives of aminobenzoic acids for pharmaceutical applications. The compound’s structural simplicity—comprising a methyl ester group at the carboxyl position and an amino group at the meta position of the benzene ring—made it a model system for studying electronic effects in substitution reactions. Early research focused on its role as an intermediate in dyestuff production, but its utility expanded with the rise of peptide synthesis methodologies in the 1970s.

Significance in Organic Chemistry Research

Methyl 3-aminobenzoate serves as a critical building block in organic synthesis due to its dual functional groups. The amino group enables participation in nucleophilic substitution and diazotization reactions, while the ester moiety allows for hydrolysis or transesterification. This versatility is exemplified in its use for synthesizing:

- Pharmaceutical precursors: Antipyretic and analgesic agents via coupling with acyl chlorides.

- Peptide mimics: Solid-phase peptide synthesis (SPPS) applications, where it acts as a protecting group or spacer.

- Coordination complexes: Ligand frameworks for transition metals in catalysis.

Recent studies highlight its role in green chemistry, such as iron-mediated reductions that minimize waste. For example, patent CN106831460A demonstrates a 90.1% yield in synthesizing derivatives using eco-friendly iron powder and phase-transfer catalysts.

Evolution of Scientific Understanding and Applications

The compound’s applications have diversified with advancements in analytical techniques. Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) have clarified its tautomeric behavior and reactivity. Modern synthetic routes, such as the thionyl chloride-mediated esterification of 3-aminobenzoic acid, achieve >97% purity under mild conditions. Additionally, computational studies using density functional theory (DFT) have modeled its electronic structure, predicting regioselectivity in electrophilic aromatic substitution.

The primary amino group at the meta position of methyl 3-aminobenzoate demonstrates characteristic nucleophilic behavior, with reactivity modulated by the electron-withdrawing ester substituent. The amino group exhibits a pKa value of approximately 3.64 (±1) at 25°C, indicating moderate basicity that influences its nucleophilic reactivity under various reaction conditions [2].

Acylation Reactions

Acylation with Acid Chlorides

Methyl 3-aminobenzoate readily undergoes acylation reactions with acid chlorides under mild conditions. The reaction typically proceeds in the presence of organic bases such as pyridine or triethylamine at temperatures ranging from 0-25°C, yielding the corresponding amides in 85-95% yield [3] [4]. The meta-substitution pattern of the amino group provides favorable steric accessibility for nucleophilic attack on the electrophilic carbonyl carbon of acid chlorides.

Acylation with Anhydrides

Anhydride-mediated acylation represents another efficient pathway for introducing acyl groups onto the amino functionality. These reactions typically require slightly elevated temperatures (25-50°C) and proceed in yields of 75-90% when conducted in the presence of pyridine as both solvent and base [4]. The reaction mechanism involves nucleophilic attack of the amino group on the anhydride carbonyl, followed by elimination of the carboxylate leaving group.

Mechanistic Considerations

The acylation reactions proceed through a typical nucleophilic acyl substitution mechanism. The amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent. The reaction proceeds via a tetrahedral intermediate, which subsequently eliminates the leaving group to form the amide product. The electron-withdrawing effect of the ester group moderately decreases the nucleophilicity of the amino group compared to simple anilines, requiring slightly more activated acylating agents for optimal yields [3] [4].

Amide Formation Methodologies

Carbodiimide-Mediated Coupling

Modern amide formation methodologies utilizing carbodiimide coupling reagents have been successfully applied to methyl 3-aminobenzoate. The combination of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with 1-hydroxybenzotriazole (HOBt) in dimethylformamide at room temperature provides efficient amide formation with yields ranging from 80-90% [5]. Similarly, dicyclohexylcarbodiimide (DCC) coupled with HOBt in dichloromethane achieves comparable yields of 75-85% [5].

Phosphonium and Uronium Reagents

Advanced peptide coupling reagents have demonstrated excellent compatibility with methyl 3-aminobenzoate derivatives. The use of 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate (TBTU) in combination with HOBt and N,N-diisopropylethylamine in dimethylformamide provides high-yielding amide formation (85-95%) [5] [6]. Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) represents another effective coupling reagent, achieving yields of 80-92% under similar conditions [6].

Optimization Strategies

The efficiency of amide formation can be enhanced through careful selection of coupling reagents and reaction conditions. The use of auxiliary nucleophiles such as HOBt or 1-hydroxy-7-azabenzotriazole (HOAt) significantly improves coupling efficiency by forming more reactive intermediate species. Temperature control and appropriate base selection are crucial for minimizing side reactions and optimizing yields [5] [6].

Peptide Coupling Applications

Solid-Phase Peptide Synthesis

Methyl 3-aminobenzoate derivatives serve as valuable building blocks in solid-phase peptide synthesis (SPPS). The compound is compatible with standard Fmoc-based synthesis protocols and can be incorporated as an unnatural amino acid derivative [7] [6]. The meta-substitution pattern provides unique structural features that can be exploited for the development of peptide mimetics and bioactive compounds.

Cyclic Peptide Formation

The bifunctional nature of methyl 3-aminobenzoate, possessing both amino and ester functionalities, makes it suitable for cyclic peptide synthesis. The compound can participate in cyclization reactions through intramolecular amide formation or serve as a linker in macrocyclic structures [6]. The 3-amino-4-(methylamino)benzoic acid derivative, related to methyl 3-aminobenzoate, has been successfully employed in on-resin peptide cyclization methodologies [6].

Peptide Conjugation Strategies

Recent developments in peptide conjugation have utilized methyl 3-aminobenzoate derivatives for site-specific modifications. The compound can be incorporated into peptide sequences through standard coupling methodologies and subsequently modified through the ester functionality for attachment of various functional groups, including fluorescent labels and bioactive molecules [5].

Ester Group Transformations

The methyl ester functionality of methyl 3-aminobenzoate provides a versatile synthetic handle for various chemical transformations. The ester group exhibits typical reactivity patterns while being influenced by the electron-donating amino substituent at the meta position.

Hydrolysis and Transesterification

Acidic Hydrolysis

Methyl 3-aminobenzoate undergoes efficient acidic hydrolysis under standard conditions. Treatment with hydrochloric acid in water under reflux conditions provides the corresponding 3-aminobenzoic acid in yields of 80-90% [8] [9]. The reaction proceeds through protonation of the carbonyl oxygen, followed by nucleophilic attack by water and elimination of methanol.

Basic Hydrolysis

Basic hydrolysis represents a more efficient pathway for ester cleavage. Treatment with sodium hydroxide in aqueous solution under reflux conditions yields the sodium salt of 3-aminobenzoic acid in 85-95% yield [8] [9]. The reaction mechanism involves nucleophilic attack by hydroxide ion on the ester carbonyl, forming a tetrahedral intermediate that eliminates methoxide to form the carboxylate salt.

High-Temperature Water Hydrolysis

Innovative green chemistry approaches have demonstrated the feasibility of ester hydrolysis using high-temperature water (200-300°C) as a reaction medium. Under these conditions, methyl 3-aminobenzoate undergoes partial hydrolysis with yields of 56-74%, providing an environmentally friendly alternative to traditional acidic or basic hydrolysis methods [8].

Transesterification Reactions

Methyl 3-aminobenzoate participates in acid-catalyzed transesterification reactions with various alcohols. The reaction typically requires elevated temperatures and acid catalysis, achieving yields of 70-85% depending on the alcohol substrate and reaction conditions [10] [11]. The process involves nucleophilic attack by the alcohol on the ester carbonyl, followed by elimination of methanol to form the new ester product.

Reduction to Alcohols

Metal Hydride Reduction

Lithium aluminum hydride (LiAlH₄) represents a highly effective reducing agent for converting methyl 3-aminobenzoate to the corresponding benzyl alcohol derivative. The reaction typically proceeds in tetrahydrofuran at temperatures ranging from 0°C to room temperature, yielding the alcohol product in 85-95% yield [12] [13]. The reaction mechanism involves nucleophilic attack by hydride on the ester carbonyl, followed by elimination of methoxide and subsequent reduction of the intermediate aldehyde.

Sodium Borohydride-Methanol System

A mild and efficient method for ester reduction utilizes sodium borohydride in methanol-tetrahydrofuran mixed solvent systems. This approach provides the benzyl alcohol derivative in excellent yields (88-97%) under reflux conditions at 70°C [12]. The method offers advantages in terms of safety, cost-effectiveness, and operational simplicity compared to lithium aluminum hydride reduction.

Manganese-Catalyzed Hydrosilylation

Recent advances in catalytic reduction methodologies have introduced manganese-based catalysts for ester-to-alcohol conversion. The use of polymethylhydrosiloxane (PMHS) with [Mn(bis-NHC)(CO)₃Br] catalyst at 100°C provides excellent yields (90-98%) of the alcohol product [14]. Similarly, phenylsilane with [MnBr(CO)₅] catalyst achieves comparable results (85-95%) [14] [15]. These methods represent environmentally friendly alternatives to traditional metal hydride reductions.

Mechanistic Aspects

The reduction of methyl 3-aminobenzoate to the corresponding alcohol involves nucleophilic attack by the hydride source on the ester carbonyl carbon. The reaction proceeds through formation of a tetrahedral intermediate, which eliminates alkoxide to form an aldehyde intermediate. Subsequent reduction of the aldehyde provides the final alcohol product. The presence of the amino group does not significantly interfere with the reduction process, allowing for selective transformation of the ester functionality [14] [12].

Structure-Reactivity Relationships

The reactivity profile of methyl 3-aminobenzoate is governed by the electronic and steric effects of its functional groups and their relative positions on the benzene ring. The meta-substitution pattern creates a unique electronic environment that influences the compound's chemical behavior.

Electronic Effects

The electron-withdrawing ester group at the 1-position moderately decreases the electron density of the benzene ring, resulting in reduced nucleophilicity of the amino group compared to simple anilines. This electronic deactivation requires the use of more activated coupling reagents or slightly elevated temperatures for optimal reaction efficiency [16]. Conversely, the electron-donating amino group at the 3-position increases the electron density at the ester carbonyl, making it more susceptible to nucleophilic attack.

Steric Considerations

The meta-substitution pattern provides favorable steric accessibility for both functional groups. The amino group is positioned away from the ester functionality, minimizing intramolecular interactions and allowing for independent reactivity. This spatial arrangement facilitates selective functionalization of either the amino or ester group without significant steric hindrance [3] [4].

Hydrogen Bonding Interactions

The amino group of methyl 3-aminobenzoate can participate in hydrogen bonding interactions, both as a donor and acceptor. These interactions can influence the compound's solubility, binding affinity, and reactivity in various chemical environments. The hydrogen bonding capability enhances the compound's suitability for biological applications and contributes to its effectiveness as a building block in medicinal chemistry [5].

Conformational Flexibility

The compound exhibits conformational flexibility around the ester and amino functionalities, allowing adaptation to different reaction environments and binding sites. This flexibility contributes to the compound's versatility as a synthetic intermediate and its ability to participate in diverse chemical transformations .

pH-Dependent Reactivity

The amino group's reactivity is significantly influenced by the solution pH. At acidic pH values, the amino group becomes protonated, reducing its nucleophilicity and altering its participation in chemical reactions. This pH-dependent behavior can be exploited for selective reaction control and provides opportunities for developing pH-sensitive applications [2].

Application in Multi-Step Organic Synthesis

Methyl 3-aminobenzoate serves as a versatile building block in complex organic synthesis, finding applications across diverse fields including pharmaceutical chemistry, materials science, and natural product synthesis.

As Intermediates in Complex Molecule Synthesis

Pharmaceutical Applications

Methyl 3-aminobenzoate represents a key intermediate in the synthesis of numerous pharmaceutical compounds. The compound's bifunctional nature allows for sequential elaboration of both the amino and ester functionalities to construct complex molecular architectures. Applications include the synthesis of antimicrobial agents, analgesics, and anti-inflammatory compounds [18] [19].

Natural Product Synthesis

The compound serves as an important building block in natural product synthesis, particularly for alkaloid and antibiotic precursors. The meta-aminobenzoate scaffold appears in several natural products and can be elaborated through various synthetic transformations to access complex natural product targets [20] [21].

Heterocycle Formation

Methyl 3-aminobenzoate participates in cyclization reactions to form various heterocyclic systems. The compound can serve as a precursor for quinoxalines, benzimidazoles, and other nitrogen-containing heterocycles through appropriate synthetic transformations [20]. These heterocyclic products find applications in medicinal chemistry and materials science.

Dye and Pigment Chemistry

The aromatic amino ester structure of methyl 3-aminobenzoate makes it suitable for dye and pigment synthesis. The compound can be converted to azo dyes through diazotization and coupling reactions, providing access to colored materials for textile and industrial applications [18].

Orthogonal Protection Strategies

Protecting Group Chemistry

The amino functionality of methyl 3-aminobenzoate can be protected using various protecting groups, enabling selective modification of the ester group. Common protecting groups include tert-butoxycarbonyl (Boc), fluorenylmethyloxycarbonyl (Fmoc), and benzyloxycarbonyl (Cbz) groups, each offering different stability profiles and deprotection conditions [22] [23].

Dual Functional Group Protection

The bifunctional nature of methyl 3-aminobenzoate allows for the implementation of orthogonal protection strategies where both the amino and ester functionalities can be independently protected and deprotected. This approach enables complex synthetic sequences with precise control over reactivity and selectivity [22] [23].

Solid-Phase Synthesis Applications

The compound's compatibility with solid-phase synthesis methodologies makes it valuable for automated synthesis applications. The amino group can be coupled to solid supports, while the ester functionality provides a handle for further elaboration or cleavage from the support [7] [6].

Peptide Synthesis Integration

Methyl 3-aminobenzoate derivatives can be incorporated into peptide synthesis strategies as unnatural amino acid building blocks. The compound's unique structural features contribute to the development of peptide mimetics and bioactive compounds with enhanced stability and activity profiles [7] [6].

XLogP3

Melting Point

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (66.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant